![molecular formula C23H18N2O B4962868 4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)
4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile, also known as PPD or PPD-20, is a fluorescent probe molecule used in scientific research. It is a highly sensitive and selective probe for detecting and imaging lipid rafts in live cells.
Mécanisme D'action
4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile-20 binds specifically to cholesterol, which is a major component of lipid rafts. The molecule contains a naphthalene group that inserts into the hydrophobic core of the lipid bilayer, while the cyano group interacts with the polar headgroups of the lipids. This results in a highly fluorescent probe that can be used to visualize lipid rafts in live cells.
Biochemical and Physiological Effects:
4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile-20 has no known biochemical or physiological effects on cells. It is a non-toxic probe that can be used in a wide range of experiments without causing any harm to the cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile-20 is its high sensitivity and selectivity for lipid rafts. It can be used to visualize these microdomains in live cells with high spatial and temporal resolution. Another advantage is its ease of use and compatibility with a wide range of experimental conditions.
One limitation of 4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile-20 is its relatively low photostability, which can limit its use in long-term imaging experiments. Another limitation is its specificity for cholesterol, which may not be suitable for studying lipid rafts in cells with altered cholesterol metabolism.
Orientations Futures
There are many possible future directions for research using 4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile-20. One area of interest is the study of lipid rafts in disease states, such as cancer and neurodegenerative disorders. Another area of interest is the development of new probes with improved photostability and specificity for other lipid species. Finally, 4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile-20 can be used in combination with other imaging techniques, such as super-resolution microscopy, to further enhance our understanding of lipid rafts in cells.
Méthodes De Synthèse
4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile-20 can be synthesized by a simple one-step reaction between 2-propoxy-1-naphthaldehyde and 4-cyanobenzonitrile in the presence of a base. The reaction yields a yellow powder that is highly soluble in organic solvents.
Applications De Recherche Scientifique
4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile-20 is widely used in scientific research to study lipid rafts, which are specialized microdomains in the plasma membrane of cells. Lipid rafts play an important role in many cellular processes, including signal transduction, membrane trafficking, and cell adhesion. 4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile-20 can be used to visualize lipid rafts in live cells using fluorescence microscopy. It has been shown to be a highly sensitive and selective probe for lipid rafts, and can be used to study their dynamics and organization in response to various stimuli.
Propriétés
IUPAC Name |
4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-2-13-26-23-12-11-19-5-3-4-6-21(19)22(23)14-20(16-25)18-9-7-17(15-24)8-10-18/h3-12,14H,2,13H2,1H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTNPHAHNSBEBZ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
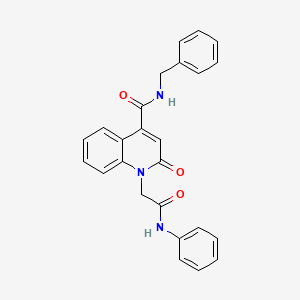
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
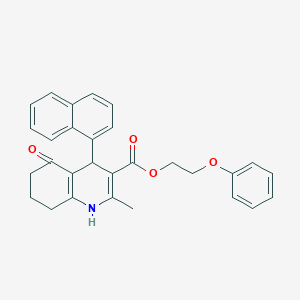
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
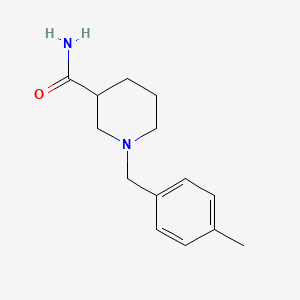

![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
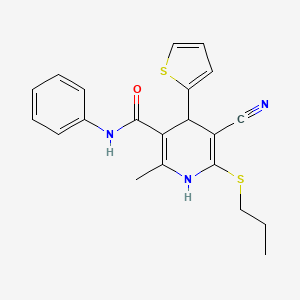
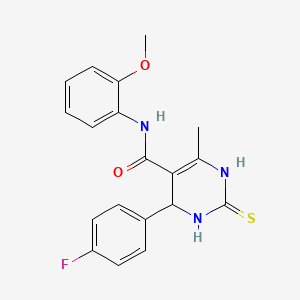
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)